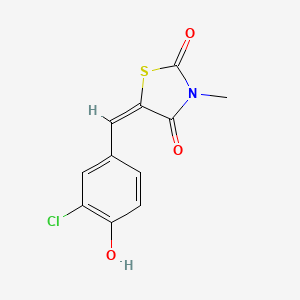
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHMT is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to exert its effects through various pathways. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is responsible for the induction of pro-inflammatory cytokines. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to be effective in various in vitro and in vivo models. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water, which limits its bioavailability. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has a short half-life, which makes it difficult to maintain effective concentrations in vivo.
未来方向
For research include the development of more efficient synthesis methods to improve the yield and purity of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The development of novel drug delivery systems to improve the bioavailability of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is also an area of future research. The potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases is another area of future research. The exploration of the potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
合成方法
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction yields 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 214-216°C.
科学研究应用
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied in vitro and in vivo for its potential use in the treatment of cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQPVQKDEXKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)
![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)
![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)
